L-(-)-Malic acid L-(-)-Malic acid (S)-malic acid is an optically active form of malic acid having (S)-configuration. It has a role as a geroprotector. It is a conjugate acid of a (S)-malate(2-). It is an enantiomer of a (R)-malic acid.
L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 97-67-6
VCID: VC21176401
InChI: InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
SMILES: C(C(C(=O)O)O)C(=O)O
Molecular Formula: C4H6O5
Molecular Weight: 134.09 g/mol

L-(-)-Malic acid

CAS No.: 97-67-6

Cat. No.: VC21176401

Molecular Formula: C4H6O5

Molecular Weight: 134.09 g/mol

* For research use only. Not for human or veterinary use.

L-(-)-Malic acid - 97-67-6

Specification

Description (S)-malic acid is an optically active form of malic acid having (S)-configuration. It has a role as a geroprotector. It is a conjugate acid of a (S)-malate(2-). It is an enantiomer of a (R)-malic acid.
L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available.
CAS No. 97-67-6
Molecular Formula C4H6O5
Molecular Weight 134.09 g/mol
IUPAC Name (2S)-2-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
Standard InChI Key BJEPYKJPYRNKOW-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)O)C(=O)O
Impurities ... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.
SMILES C(C(C(=O)O)O)C(=O)O
Canonical SMILES C(C(C(=O)O)O)C(=O)O
Boiling Point Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/
Colorform Colorless crystals
White, crystalline triclinic crystals
Melting Point 107 °C

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